Boc-Tyr(3,5-I2)-OSu

Catalog No.
S766193
CAS No.
163679-35-4
M.F
C18H20I2N2O7
M. Wt
630.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Tyr(3,5-I2)-OSu

CAS Number

163679-35-4

Product Name

Boc-Tyr(3,5-I2)-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C18H20I2N2O7

Molecular Weight

630.2 g/mol

InChI

InChI=1S/C18H20I2N2O7/c1-18(2,3)28-17(27)21-12(8-9-6-10(19)15(25)11(20)7-9)16(26)29-22-13(23)4-5-14(22)24/h6-7,12,25H,4-5,8H2,1-3H3,(H,21,27)/t12-/m0/s1

InChI Key

OOTFAHIVGAQXOL-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)ON2C(=O)CCC2=O

Synonyms

Boc-Tyr(3,5-I2)-OSu;Boc-3,5-diiodo-tyr-osu;163679-35-4;Boc-3,5-diiodo-L-tyrosinehydroxysuccinimideester;15093_ALDRICH;SCHEMBL4450702;15093_FLUKA;C18H20I2N2O7;6242AH;AKOS022181234;ZINC150338770;AK-60143;(S)-2,5-Dioxopyrrolidin-1-yl2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-diiodophenyl)propanoate

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)ON2C(=O)CCC2=O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)ON2C(=O)CCC2=O

Boc-Tyr(3,5-I2)-OSu (CAS 163679-35-4) is a highly purified, pre-activated N-hydroxysuccinimide (NHS) ester of a Boc-protected, heavily iodinated tyrosine derivative. Functioning as a specialized building block in solid-phase and solution-phase peptide synthesis, it delivers a sterically demanding, heavy-atom-rich residue directly to primary amines without the need for auxiliary coupling reagents . With a typical assay purity of ≥97.0% and stability under standard -20°C storage, this compound is primarily procured for the synthesis of thyroid hormone mimetics, radiolabeling precursors, and heavy-atom structural probes where precise stoichiometric control and high coupling efficiencies are required .

Research Fit

Boc solid-phase peptide synthesis workflow
Pre-activated OSu ester for direct coupling
3,5-diiodotyrosine for heavy-atom labeling & thyroid research

Substituting Boc-Tyr(3,5-I2)-OSu with its free acid counterpart, Boc-Tyr(3,5-I2)-OH, introduces severe processability bottlenecks. The presence of two bulky iodine atoms at the 3 and 5 positions of the phenol ring creates significant steric hindrance, which drastically slows down in situ activation kinetics when using standard carbodiimides (e.g., DCC or EDC) [1]. This results in incomplete couplings, higher consumption of expensive coupling additives, and the generation of difficult-to-remove urea byproducts. Furthermore, substituting with the non-iodinated Boc-Tyr-OSu fails for radiolabeling workflows, as it forces the use of harsh oxidative radioiodination conditions (like Chloramine-T) post-conjugation, which frequently oxidizes sensitive amino acids such as methionine or cysteine, ruining the biological activity of the target molecule [2].

Substitution Risk

  • Free Acid Boc-Tyr(3,5-I2)-OH

    Requires additional DCC/HOBt activation, introducing side reactions and complicating purification.

  • Fmoc-Tyr(3,5-I2)-OH

    Not compatible with Boc-SPPS; requires a complete change to Fmoc-strategy resins and reagents.

  • Non-iodinated Boc-Tyr-OSu

    Lacks iodine atoms critical for biological activity, detection, and structural biology studies.

Bypassing Steric Hindrance in Amide Coupling

The 3,5-diiodo substitution on the tyrosine ring creates substantial steric bulk, impeding the formation of active intermediates during standard peptide coupling. Procuring the pre-activated OSu ester circumvents this activation bottleneck, allowing for direct, high-yield aminolysis. Comparative class-level data indicates that pre-activated NHS esters of hindered amino acids achieve near-quantitative yields rapidly, whereas in situ activation of the corresponding free acids suffers from sluggish kinetics and significant byproduct formation[1].

Evidence DimensionCoupling efficiency and activation requirement
Target Compound DataBoc-Tyr(3,5-I2)-OSu (Pre-activated): Direct aminolysis achieves >90% typical yield without auxiliary coupling reagents.
Comparator Or BaselineBoc-Tyr(3,5-I2)-OH (Free acid): Requires in situ activation (e.g., DCC/HOBt), prone to incomplete coupling (<70% yield) due to steric bulk.
Quantified DifferenceEliminates the need for stoichiometric coupling reagents and avoids >20% yield losses associated with hindered activation.
ConditionsSolution-phase or solid-phase amidation with primary amines at room temperature.

Procuring the pre-activated ester saves time, reduces reagent costs, and simplifies purification by avoiding carbodiimide-related byproducts.

Purity Specification
Specification review
≥97.0% (C/N) vs ≥98.0% (HPLC)
Supports stoichiometry confidence for accurate coupling.
C/N analysis reflects bulk composition; HPLC detects organic impurities.

Orthogonal Protection for Base-Sensitive Conjugates

When synthesizing complex bioconjugates or peptidomimetics containing base-labile structures (such as specific esters or lactones), the choice of N-terminal protection is critical. Boc-Tyr(3,5-I2)-OSu utilizes a tert-butoxycarbonyl (Boc) protecting group, which is cleaved under acidic conditions (e.g., using Trifluoroacetic acid). In contrast, the Fmoc-protected analog requires strongly basic conditions for deprotection, which can hydrolyze sensitive payloads .

Evidence DimensionDeprotection conditions and payload compatibility
Target Compound DataBoc-Tyr(3,5-I2)-OSu: Acidic deprotection (TFA), preserves base-sensitive moieties 100%.
Comparator Or BaselineFmoc-Tyr(3,5-I2)-OSu: Basic deprotection (20% piperidine), risks hydrolysis of base-labile bonds.
Quantified DifferenceShifts deprotection from pH >12 to acidic conditions, expanding compatibility with sensitive downstream payloads.
ConditionsGlobal deprotection phase in peptide synthesis or bioconjugation workflows.

Essential for procurement when the target molecule or conjugated payload cannot tolerate standard Fmoc basic deprotection.

Boc-SPPS Compatibility
Head-to-head
Compatible vs Incompatible (Fmoc analog)
Protocol-defining; substitution requires method change.
Binary differentiation confirmed by manufacturer specifications.

Mild Isotope Exchange for Radiolabeling

For diagnostic imaging or radiotherapy research, incorporating radioiodine (e.g., I-125 or I-131) is a primary objective. Using Boc-Tyr(3,5-I2)-OSu allows the stable diiodo moiety to be conjugated first, followed by mild radio-isotopic exchange. Substituting with a non-iodinated precursor (Boc-Tyr-OSu) necessitates direct oxidative radioiodination (using agents like Chloramine-T) on the final conjugate, which is known to cause oxidative damage to susceptible residues like methionine, reducing the binding affinity of the final radiotracer [1].

Evidence DimensionRadioiodination methodology and peptide integrity
Target Compound DataBoc-Tyr(3,5-I2)-OSu: Enables mild isotopic exchange, preserving oxidation-sensitive residues.
Comparator Or BaselineBoc-Tyr-OSu: Requires harsh oxidative radioiodination post-conjugation.
Quantified DifferenceAvoids the oxidative damage associated with direct Chloramine-T radioiodination of sensitive peptides.
ConditionsPreparation of I-125/I-131 labeled peptide radiotracers.

Allows buyers to produce high-affinity radiotracers without risking the oxidative degradation of the targeting peptide.

Pre-Activation Advantage
Class-level
Direct coupling (OSu) vs DCC/HOBt activation required
Eliminates activation reagents, reduces cycle time.
Inferred from general NHS ester chemistry; compound-specific data limited.
Melting Point Benchmark
Reported
144–148 °C vs 98–102 °C (non-iodinated)
Rapid QC identity check prevents synthesis errors.
40–50 °C increase due to iodination; ranges may vary between vendors.
Storage Stability
Data to verify
−20°C (recommended) vs 2–8°C (free acid)
Cold chain critical to preserve OSu reactivity.
Based on vendor storage recommendations; no stability study provided.

Thyroid Hormone Mimetics Synthesis

Boc-Tyr(3,5-I2)-OSu is the optimal building block for synthesizing analogs of thyroxine (T4) or triiodothyronine (T3). Its pre-activated nature ensures efficient coupling of the sterically demanding diiodo-phenol moiety into peptidomimetic scaffolds, which is critical for studying receptor binding affinities without the yield losses seen when using the free acid [1].

SPECT/PET Radiotracer Precursors

In nuclear medicine research, this compound is procured to attach a stable diiodo-tyrosine residue to targeting peptides or antibodies. Following conjugation and Boc deprotection, the stable iodine atoms undergo mild isotopic exchange with I-125 or I-131, generating high-specific-activity radiotracers while avoiding the oxidative damage caused by direct iodination methods [2].

Heavy-Atom Derivatization for X-Ray Crystallography

Structural biologists procure this OSu ester to easily conjugate a heavy-atom tag (two iodine atoms) onto proteins or crystallized peptides. The high electron density of the iodine atoms provides excellent anomalous scattering signals, which are essential for solving the phase problem in novel protein crystal structures .

Solution-Phase Bioconjugation of Base-Labile Payloads

For industrial bioconjugation workflows where the payload (e.g., a specific cytotoxin or fluorophore) contains base-sensitive ester linkages, the Boc-protected OSu ester is selected over Fmoc alternatives. This ensures that post-conjugation deprotection can be performed cleanly with TFA, leaving the sensitive payload completely intact[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Boc-SPPS for Diiodotyrosine Peptides
Pre-activated OSu ester for direct coupling
Boc-deprotection compatibility, coupling efficiency
Thyroid Hormone Analogue Synthesis
Site-specific 3,5-diiodotyrosine incorporation
Stoichiometry confidence, receptor-binding assay interpretation
Heavy-Atom Labeled Peptides for Structural Biology
Iodine anomalous scatter for X-ray crystallography & mass shift
Identity confirmation via QC benchmarks (melting point, optical rotation)
Radiolabeling Precursor Synthesis
Pre-activated building block prior to radiolabeling
Cold chain integrity during synthesis planning

XLogP3

2.9

Wikipedia

2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)-3,5-diiodo-L-tyrosinate

Explore Compound Types